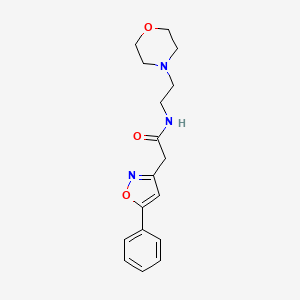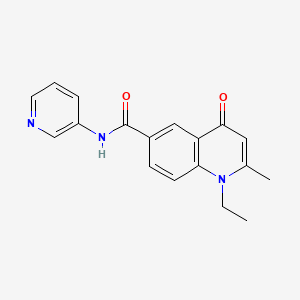
1-ethyl-2-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMDQ or EMDQ-3 and belongs to the quinoline family of compounds.
Scientific Research Applications
EMDQ has been extensively studied for its potential applications in various fields. It has been shown to exhibit anticancer activity against a wide range of cancer cell lines, including breast, colon, and lung cancer cells. EMDQ has also been investigated for its potential as an antibacterial and antifungal agent. Additionally, EMDQ has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of EMDQ is not fully understood. However, it has been suggested that EMDQ inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to DNA damage and cell death. EMDQ has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
Biochemical and Physiological Effects:
EMDQ has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. EMDQ has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, EMDQ has been shown to have antibacterial and antifungal properties.
Advantages and Limitations for Lab Experiments
EMDQ has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. EMDQ is also stable under normal laboratory conditions. However, there are some limitations to using EMDQ in lab experiments. It can be expensive to synthesize, and the mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of EMDQ. One area of research is the development of EMDQ derivatives with improved anticancer activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of EMDQ. Additionally, EMDQ could be used in combination with other anticancer agents to enhance their efficacy. Finally, the potential use of EMDQ in the treatment of other diseases, such as inflammatory diseases and infectious diseases, could also be explored.
Conclusion:
In conclusion, EMDQ is a chemical compound that has potential applications in various fields. It has been shown to exhibit anticancer, antibacterial, antifungal, and anti-inflammatory properties. EMDQ has several advantages for lab experiments, including ease of synthesis and stability. However, there are also limitations to its use. Further research is needed to fully understand the mechanism of action of EMDQ and to explore its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of EMDQ involves the reaction of 3-amino-pyridine with ethyl acetoacetate, followed by cyclization with isobutylaldehyde and condensation with 2-cyanoacetamide. The final product is obtained after purification by column chromatography.
properties
IUPAC Name |
1-ethyl-2-methyl-4-oxo-N-pyridin-3-ylquinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-21-12(2)9-17(22)15-10-13(6-7-16(15)21)18(23)20-14-5-4-8-19-11-14/h4-11H,3H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSIHGBFVUADTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydroquinoline-6-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(2,4-dichlorophenoxy)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2786523.png)
![Ethyl 5-[[2-(4-fluorophenyl)acetyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786524.png)
![2,6-difluoro-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2786526.png)
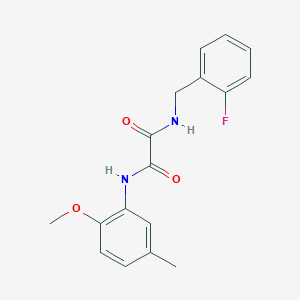

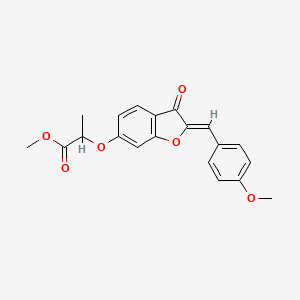
![1-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2786532.png)
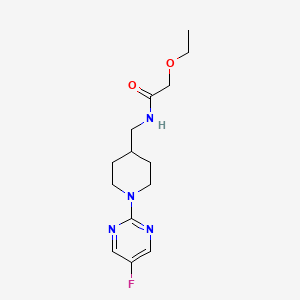
![(3-Amino-4-(phenylsulfonyl)-5-(o-tolylamino)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2786534.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2786535.png)
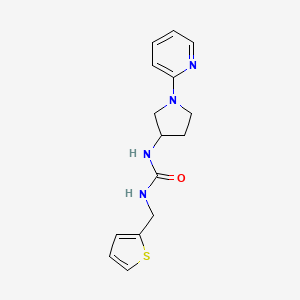
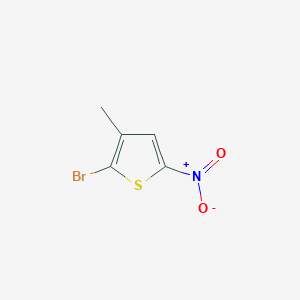
![N-(4-bromo-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2786540.png)
